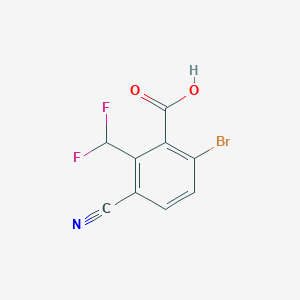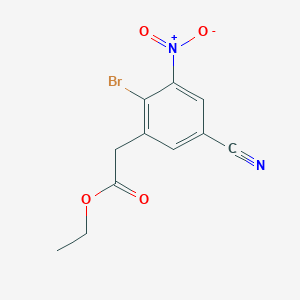![molecular formula C13H11F3N2S B1414694 2-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline CAS No. 144214-38-0](/img/structure/B1414694.png)
2-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline
Descripción general
Descripción
2-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline is a chemical compound with the molecular formula C13H11F3N2S and a molecular weight of 284.3 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a trifluoromethyl group attached to a pyridine ring .
Mecanismo De Acción
- Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination
- Processes | Free Full-Text | FDA-Approved Trifluoromethyl Group …
- Molecules | Free Full-Text | Synthesis of Novel 2-(Pyridin-2-yl …
- Design, synthesis, and fungicidal activity of pyrimidinamine … - Springer
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel …
- 2-({[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline - 化源网
- 2- ( { [5- (trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline
- This compound
- Buy this compound from Santa Cruz
Análisis Bioquímico
Biochemical Properties
2-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain proteomic targets, influencing their activity . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the conformation and function of the target biomolecules.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling proteins, leading to changes in downstream signaling cascades . Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which may be reversible or irreversible depending on the duration and concentration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant biochemical and physiological changes . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Additionally, high doses can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its bioavailability and efficacy in targeting specific cellular processes.
Métodos De Preparación
The synthesis of 2-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline involves several steps. One common synthetic route includes the reaction of 5-(trifluoromethyl)pyridine-2-thiol with a suitable aniline derivative under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Análisis De Reacciones Químicas
2-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
2-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline has several applications in scientific research:
Comparación Con Compuestos Similares
2-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline can be compared with other similar compounds, such as:
5-(Trifluoromethyl)pyridine-2-thiol: This compound is a precursor in the synthesis of this compound and shares similar structural features.
5-({[5-(Trifluoromethyl)pyridin-2-yl]thio}methyl)-2-furoic acid: This compound has a similar trifluoromethyl-pyridine structure but differs in its functional groups and applications.
2-amino-5-(trifluoromethyl)pyridine: This compound is structurally related but lacks the sulfanyl and aniline groups, leading to different chemical properties and uses.
These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
2-[[5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2S/c14-13(15,16)10-5-6-12(18-7-10)19-8-9-3-1-2-4-11(9)17/h1-7H,8,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCIZZXPKPDOOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Chloro-5-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1414611.png)

![[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol](/img/structure/B1414613.png)











